molecular formula C23H18FNO2 B3502465 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B3502465
M. Wt: 359.4 g/mol
InChI Key: IEZXRYHQLJDSFU-UYRXBGFRSA-N
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Description

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system involving a benzene ring substituted with benzyloxy and methoxy groups, and a fluorophenyl group

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO2/c1-26-23-14-18(13-19(15-25)20-9-5-6-10-21(20)24)11-12-22(23)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZXRYHQLJDSFU-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC=C2F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-methoxybenzaldehyde and 2-fluorobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-fluorobenzyl cyanide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and aromatic rings allows for specific binding interactions with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile: Has the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

The presence of the fluorine atom in (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile

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